5/'-O-benzoyl-3/'-deoxythymidine
5/'-O-benzoyl-3/'-deoxythymidine
Brand Name:
Vulcanchem
CAS No.:
122621-07-2
VCID:
VC0046048
InChI:
InChI=1S/C17H18N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-6,9,13-14H,7-8,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1
SMILES:
CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3
Molecular Formula:
C17H18N2O5
Molecular Weight:
330.33 g/mol
5/'-O-benzoyl-3/'-deoxythymidine
CAS No.: 122621-07-2
Main Products
VCID: VC0046048
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol
CAS No. | 122621-07-2 |
---|---|
Product Name | 5/'-O-benzoyl-3/'-deoxythymidine |
Molecular Formula | C17H18N2O5 |
Molecular Weight | 330.33 g/mol |
IUPAC Name | [(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
Standard InChI | InChI=1S/C17H18N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-6,9,13-14H,7-8,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1 |
Standard InChIKey | DCZVYXDBKVTNMI-UONOGXRCSA-N |
Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=CC=C3 |
SMILES | CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3 |
Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3 |
Synonyms | 5'-O-benzoyl-3'-deoxythymidine ddTHd |
PubChem Compound | 72230 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume